REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][CH:3]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][CH:3]=1
|
Name
|
|
Quantity
|
20.62 g
|
Type
|
reactant
|
Smiles
|
ClC1=CNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
cooled to room temperature
|
Type
|
ADDITION
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Details
|
The reaction mixture was added in small portions onto ice-water [CAUTION]
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Type
|
FILTRATION
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Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
triturated with MeCN
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CNC(C2=CC(=CC=C12)S(=O)(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 67.4 mmol | |
AMOUNT: MASS | 18.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |